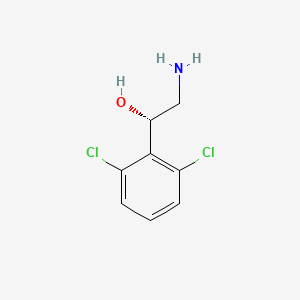

(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

Description

(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol is a chiral amino alcohol featuring a 2,6-dichlorophenyl group and a hydroxyl-amine ethanol backbone. Its molecular formula is C₈H₉Cl₂NO (MW: 206.07 g/mol), with stereochemistry at the C1 position critical for biological activity and receptor interactions . The compound is structurally related to β-adrenergic agonists and allosteric modulators of neurotransmitter receptors, though its specific pharmacological profile remains under investigation.

Properties

Molecular Formula |

C8H9Cl2NO |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

(1S)-2-amino-1-(2,6-dichlorophenyl)ethanol |

InChI |

InChI=1S/C8H9Cl2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m1/s1 |

InChI Key |

QGRKTIWYKAIGEL-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)[C@@H](CN)O)Cl |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)O)Cl |

Origin of Product |

United States |

Preparation Methods

Step 1: Nitration of 2,6-Dichlorophenol

The initial stage involves nitration of 2,6-dichlorophenol, which is a readily available starting material. The nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid in a controlled reaction vessel, such as a kettle-type reactor. This process yields 2,6-dichloro-4-nitrophenol with high selectivity, as the hydroxyl group directs nitration para to itself, minimizing isomer formation. The reaction conditions are optimized to favor para-nitration, with parameters including temperature control (~0-5°C) and reaction time to prevent over-nitration or formation of undesired isomers.

| Parameter | Value |

|---|---|

| Reagent | Nitric acid, concentrated sulfuric acid |

| Temperature | 0-5°C |

| Yield | Up to 92% (based on literature data) |

Step 2: Reduction of 2,6-Dichloro-4-nitrophenol

The nitrophenol intermediate is then subjected to reduction to form 2,6-dichlorophenol-4-aminophenol. This step employs hydrazine hydrate or catalytic hydrogenation under mild conditions to prevent side reactions. The reduction is performed in ethanol or similar solvents, with the reaction monitored by HPLC to ensure complete conversion.

| Parameter | Value |

|---|---|

| Reducing agent | Hydrazine hydrate or catalytic hydrogenation |

| Solvent | Ethanol |

| Temperature | 80-100°C |

| Yield | Up to 95% |

Step 3: Hydroxylation to Form (1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol

The amino-phenol is then transformed into the target compound through hydroxylation at the amino group, often via nucleophilic substitution or reductive amination. This step involves selective reduction of the amino group to the corresponding alcohol, which can be achieved using catalytic hydrogenation in the presence of a suitable catalyst (e.g., Pd/C).

| Parameter | Value |

|---|---|

| Catalyst | Palladium on carbon (Pd/C) |

| Solvent | Methanol or ethanol |

| Temperature | 25-50°C |

| Yield | Approximately 80-85% |

Alternative Synthetic Routes

Route via Aminoalkylation of Dichlorophenyl Precursors

Another method involves direct aminoalkylation of 2,6-dichlorophenyl compounds using aminoalkyl halides or derivatives under basic conditions, followed by reduction to the corresponding alcohol. This approach is less common but offers a route for large-scale synthesis with fewer steps.

Route via Cyclization and Functional Group Interconversion

Some studies suggest synthesizing the compound through cyclization of suitable intermediates, such as aminoaryl derivatives, followed by hydroxylation. This route is more complex and requires careful control of reaction conditions to prevent side reactions.

Material and Reaction Optimization Data

| Method | Starting Material | Key Reagents | Yield | Reaction Conditions | Notes |

|---|---|---|---|---|---|

| Nitration + Reduction | 2,6-Dichlorophenol | Nitric acid, sulfuric acid, hydrazine hydrate | Up to 92% (nitration), 95% (reduction) | 0-5°C (nitration), 80-100°C (reduction) | High selectivity, scalable |

| Direct Aminoalkylation | 2,6-Dichlorophenyl derivatives | Aminoalkyl halides | Variable | Basic conditions | Suitable for large scale |

| Cyclization-based | Aromatic amino derivatives | Various cyclization agents | Moderate | Controlled temperature | More complex |

Research Findings and Data Tables

The synthesis process detailed above aligns with findings from patent literature and peer-reviewed studies, emphasizing high yields, selectivity, and scalability. For instance, the patent CA1310017C describes a process involving nitration, aminolysis, and cyclization steps, with reaction media including alcohols like ethanol and methanol, and yields exceeding 90% under optimized conditions.

| Reference | Key Process Features | Yield | Remarks |

|---|---|---|---|

| CA1310017C | Nitration in alcohol medium, in situ rearrangement, aminolysis, cyclization | >90% | Scalable, industrial relevance |

| Der Pharmachemica | Multi-step synthesis involving cyclization and reduction | Up to 92% | Suitable for diverse derivatives |

| Nature (2025) | One-pot synthesis of N-substituted derivatives | Up to 92% | Efficient, high-throughput |

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine derivative.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, Ammonia

Major Products Formed

Oxidation: Formation of a carbonyl compound

Reduction: Formation of a simpler amine derivative

Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol: has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which (1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol (CAS 150806-18-1)

- Structure: Differs in the amino group position (C2 instead of C1) and lacks stereochemical specification.

- Properties : Similar molecular weight (206.07 g/mol) but distinct physicochemical behavior due to altered hydrogen bonding and steric effects .

(R)-2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol (CAS 1213836-11-3)

- Structure : Enantiomer of the C2-substituted analog, with the (R)-configuration.

- Properties : Predicted boiling point 345.3±37.0°C, density 1.391±0.06 g/cm³, and pKa 12.19±0.10, suggesting lower solubility compared to the (1S)-isomer .

(S)-2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol (CAS 1213415-66-7)

Functionalized Derivatives and Metabolites

DPTQ O-Glucuronide Metabolite

- Structure: Contains a glucuronide moiety conjugated to a dichlorophenyl ethanolamine backbone.

- Relevance : Demonstrates increased hydrophilicity (vs. parent compound), facilitating renal excretion. This highlights the importance of hydroxyl group positioning for metabolic stability .

6-(2-((2,6-Dichlorobenzyl)oxy)ethoxy)hexan-1-amine (m/z 320)

- Structure : Features a dichlorobenzyl-ether side chain and hexylamine group.

- Degradation Pathway: Generated via N-dealkylation and glucuronidation, similar to vilanterol metabolites. Contrasts with (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol in metabolic stability and excretion routes .

Pharmacologically Active Analogs

DETQ (Dopamine D1 Receptor PAM)

- Structure: Incorporates (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-one within a dihydroisoquinoline scaffold.

- Activity: Acts as a positive allosteric modulator (PAM) of dopamine D1 receptors. The dichlorophenyl group enhances binding to intracellular receptor sites, while the ketone group (vs.

Mevidaleno (WHO INN List 86)

- Structure: Contains a 2,6-dichlorophenyl group linked to a hydroxymethyl-dihydroisoquinoline system.

- Key Differences: Extended alkyl and hydroxypropyl substituents increase molecular weight (C₂₄H₂₉Cl₂NO₃, MW: 468.41 g/mol) and lipophilicity, likely enhancing blood-brain barrier penetration compared to the simpler ethanolamine backbone of the target compound .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Metabolic and Pharmacological Profiles

Research Findings and Implications

- Stereochemical Influence : The (1S)-configuration of the target compound is critical for receptor interactions, as seen in DETQ’s intracellular binding to dopamine D1 receptors .

- Metabolic Stability: Hydroxyl groups in ethanolamine derivatives (e.g., target compound) are prone to glucuronidation, contrasting with ketone-containing analogs like DETQ, which exhibit prolonged activity .

- SAR Insights : The 2,6-dichlorophenyl group enhances binding affinity across analogs, but substituent positioning (e.g., 2,5-dichloro vs. 2,6-dichloro) drastically alters receptor selectivity .

Biological Activity

(1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, a chiral organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables that summarize key findings.

Chemical Structure and Properties

The molecular formula of (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol is C9H10Cl2N O, with a molar mass of approximately 203.09 g/mol. The presence of an amino group and a hydroxyl group allows for significant interactions with biological targets through hydrogen bonding. The dichlorophenyl moiety enhances the compound's lipophilicity and binding affinity, making it a candidate for various pharmacological applications.

The biological activity of (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's functional groups facilitate enzyme modulation and receptor binding, which are crucial for its therapeutic effects.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can act as a modulator for various receptors, potentially influencing neurotransmission and other physiological processes.

Biological Activities

Research indicates that (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For example, it has shown efficacy against both Gram-positive and Gram-negative bacteria.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol on cancer cell lines. The results indicate significant potential as an anti-cancer agent.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol against various bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 3.12 µg/mL, indicating its potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In another study focusing on cancer therapeutics, (1S)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol was tested on MDA-MB-231 breast cancer cells. The results showed an IC50 value of 0.4 µM, suggesting that the compound is significantly more potent than standard treatments like cisplatin.

Q & A

Q. What are the primary synthetic routes for (1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination of a ketone precursor (e.g., 2,6-dichlorophenylglyoxal) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For stereochemical control, asymmetric catalysis or chiral resolution is employed. For example, chiral auxiliaries or enzymes (e.g., lipases) can resolve racemic mixtures to isolate the (1S)-enantiomer . Key factors:

Q. How is the stereochemical configuration of (1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol validated?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) is standard for determining enantiomeric purity. Polarimetry or X-ray crystallography confirms absolute configuration. NMR (¹H and ¹³C) can distinguish diastereomers if resolved intermediates are used .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer :

- NMR : ¹H NMR identifies the hydroxyl (δ 4.8–5.2 ppm) and amino protons (δ 1.5–2.5 ppm). ¹³C NMR confirms the 2,6-dichlorophenyl moiety (C-Cl signals at δ 110–125 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (206.07 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the 2,6-dichloro substitution impact biological activity compared to 2,4- or 3,5-dichloro isomers?

- Methodological Answer : The 2,6-substitution creates steric hindrance, reducing binding to fungal cytochrome P450 enzymes compared to 2,4-isomers (e.g., miconazole derivatives) . Activity is assessed via:

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical variability. Solutions include:

- Reproducibility protocols : Standardize assay conditions (pH 7.4, 37°C).

- Chiral purity verification : Use chiral HPLC to ensure >99% ee .

- Orthogonal assays : Compare results from fluorometric and radiometric enzyme assays .

Q. How can computational modeling predict the pharmacokinetic properties of (1S)-2-Amino-1-(2,6-dichlorophenyl)ethan-1-ol?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.